1,4-Phenylenebis(diphenylmethanol)
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Overview
Description
1,4-Phenylenebis(diphenylmethanol) is an organic compound with the molecular formula C32H26O2 It is a derivative of diphenylmethanol, characterized by the presence of two diphenylmethanol groups attached to a central 1,4-phenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Phenylenebis(diphenylmethanol) can be synthesized through a multi-step process involving Friedel-Crafts alkylation and subsequent hydrolysis or alcoholysis. The general synthetic route involves the following steps:
Friedel-Crafts Alkylation: Benzene reacts with carbon tetrachloride (CCl4) in the presence of aluminum chloride (AlCl3) to form dichlorophenylmethane.
Hydrolysis: The dichlorophenylmethane undergoes hydrolysis to form diphenylmethanol.
Industrial Production Methods
Industrial production methods for 1,4-Phenylenebis(diphenylmethanol) typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Phenylenebis(diphenylmethanol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form diphenylmethane derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,4-Phenylenebis(diphenylmethanol) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Phenylenebis(diphenylmethanol) involves its interaction with molecular targets through its hydroxyl groups and aromatic rings. These interactions can lead to various biochemical and chemical effects, including modulation of enzyme activity and alteration of molecular pathways. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene-bis(di-p-tolylmethanol): Similar structure with di-p-tolylmethanol groups instead of diphenylmethanol.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Contains imine groups instead of hydroxyl groups.
Uniqueness
1,4-Phenylenebis(diphenylmethanol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C32H26O2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-[hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C32H26O2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,33-34H |
InChI Key |
KZTBUDZYXNLPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O |
Origin of Product |
United States |
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